![molecular formula C16H23NO6S B8186032 Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate](/img/structure/B8186032.png)
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate
Overview
Description
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate is a useful research compound. Its molecular formula is C16H23NO6S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Environmental Analysis and Extraction Efficacy
Research has shown that ethyl acetate is effective in environmental analysis, particularly in determining extractable organic halogens (EOX) from contaminated soil, sediments, and sewage sludge. It yields higher EOX values compared to hexane and is efficient in extracting polar halogenated contaminants (Reemtsma & Jekel, 1996).
2. Synthesis and Chemical Reactions
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate is used in various synthesis processes. For example, its derivative, N-tert-butylsulfonyl imino ester, serves as a substitute in allylation reactions. This demonstrates its applicability in synthesizing complex chemical compounds (Schleusner et al., 2004).
3. Solvent Properties in Pharmaceutical Processes
Studies indicate that the solubility of certain pharmaceutical compounds, like penicillin sulfoxide, is significantly influenced by solvents like ethyl acetate and toluene. Understanding these solvent effects is crucial for optimizing pharmaceutical manufacturing processes (Jing, Wang & Wang, 2010).
4. Catalysis and Chemical Reactions
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate plays a role in catalysis, particularly in reactions involving tert-butyl hydroperoxide. This has implications for developing new, efficient catalyst systems (Neves et al., 2011).
5. Polymer Science Applications
The compound finds application in polymer science, particularly in studying the solution properties of materials like polystyrene in mixtures involving toluene and ethyl acetate. This research contributes to the understanding of polymer behavior in different solvent conditions (Molinou et al., 1991).
properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-6-22-14(18)13(17-15(19)23-16(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXJMOGLQKERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)OC(C)(C)C)S(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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